molecular formula C12H14O B2704241 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane CAS No. 2228321-12-6

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane

Cat. No.: B2704241
CAS No.: 2228321-12-6
M. Wt: 174.243
InChI Key: SRFHPPKLAORVBB-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane is an epoxide derivative featuring a tetrahydronaphthalene (tetralin) backbone fused with an oxirane (epoxide) ring.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-6-10-9(4-1)5-3-7-11(10)12-8-13-12/h1-2,4,6,11-12H,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFHPPKLAORVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of 1,2,3,4-tetrahydronaphthalene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds as follows:

    Epoxidation Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly strained and reactive towards nucleophiles. Common nucleophiles include amines, alcohols, and thiols.

    Ring-Opening Reactions: The compound can undergo ring-opening reactions with acids or bases, leading to the formation of diols or other derivatives.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, ammonia, or primary amines in solvents like ethanol or water.

    Ring-Opening Reactions: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or organic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted tetrahydronaphthalene derivatives.

    Ring-Opening Reactions: Formation of diols or hydroxy derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Structural Information

  • Molecular Formula : C12H14OC_{12}H_{14}O
  • Molecular Weight : 174.24 g/mol
  • CAS Number : 2228321-12-6
  • Synonyms : 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications. Its epoxide functionality allows it to participate in various chemical reactions that can lead to biologically active compounds.

Case Study: Anticancer Activity

Research has indicated that derivatives of tetrahydronaphthalene compounds exhibit significant anticancer activity. For instance, studies have shown that modifications to the oxirane structure can enhance cytotoxicity against cancer cell lines such as OVCAR-8 and SNB-19 . The mechanism often involves interactions with cellular targets leading to apoptosis.

Polymer Science

The compound is utilized in the synthesis of epoxy resins, which are critical in producing durable materials with excellent mechanical properties. The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance.

Table: Properties of Epoxy Resins Derived from this compound

PropertyValue
Tensile StrengthHigh
Flexural StrengthModerate to High
Thermal StabilityExcellent
Chemical ResistanceGood

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for constructing complex molecules. Its reactive epoxide group can be opened under various conditions to yield alcohols or amines.

Example Reaction:

The ring-opening reaction of the epoxide can be performed using nucleophiles such as water or alcohols to produce corresponding diols or ethers.

Research and Development

The compound is also valuable in academic research for studying reaction mechanisms involving epoxides. Its relatively simple structure allows for modifications that facilitate the exploration of new chemical pathways.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity allows the compound to interact with various molecular targets, including enzymes and receptors, leading to its biological effects. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or material science.

Comparison with Similar Compounds

2-(1,2,3,4-Tetrahydronaphthalen-5-yl)propanoic Acid (CAS 778-59-6)

  • Structure: Features a propanoic acid substituent at the tetralin’s 5-position instead of an oxirane group.
  • Key Differences: The carboxylic acid group introduces polarity and hydrogen-bonding capacity, contrasting with the electrophilic epoxide’s reactivity. Potential applications may diverge, with carboxylic acids often serving as intermediates in drug synthesis (e.g., nonsteroidal anti-inflammatory drugs) .

2-Methyl-2-(4-(1,2,3,4-Tetrahydronaphthalen-1-yl)phenoxy)propanoic Acid (CAS 3771-19-5)

  • Structure: Combines a phenoxy-propanoic acid chain with a tetralin substituent.
  • Key Differences: The phenoxy group enhances steric bulk and aromatic interactions, while the methyl group on the propanoic acid may influence steric hindrance and metabolic stability. Similarity score (0.81) suggests structural overlap but distinct reactivity due to the absence of an epoxide .

Reactivity and Stability

2-(((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)carbonyl)benzoic Acid (CAS N/A, )

  • Structure : An ester-linked benzoic acid derivative with a tetralin-oxy group.
  • Key Differences :
    • The ester group offers hydrolytic stability under basic conditions, whereas epoxides are prone to ring-opening reactions (e.g., nucleophilic attack).
    • Applications may include polymer chemistry or prodrug design, contrasting with epoxides’ use in crosslinking or as electrophilic intermediates .

Structural Analogues with Modified Cores

2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic Acid (CAS 3663-80-7)

  • Structure : Replaces the tetralin system with a dihydrobenzodioxine ring.
  • Key Differences :
    • The dioxane ring introduces additional oxygen atoms, altering electronic properties and solubility.
    • Similarity score (0.82) indicates partial structural overlap but distinct reactivity profiles .

Research Implications and Gaps

  • Synthetic Challenges : Epoxide stability under varying pH and temperature conditions requires careful handling compared to more robust esters or acids.
  • Data Limitations : Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from analogs.

Biological Activity

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane is a chemical compound characterized by its unique oxirane (epoxide) structure linked to a tetrahydronaphthalene moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including its interactions with enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C12_{12}H14_{14}O
  • Molecular Weight : 174.24 g/mol
  • CAS Number : 2228321-12-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and potential therapeutic applications.

The oxirane ring in this compound can undergo nucleophilic attack due to its electrophilic nature. This property allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Such interactions may lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors affecting signal transduction pathways.

Case Studies and Experimental Evidence

  • Enzyme Inhibition Studies :
    • A study investigated the inhibitory effects of this compound on cytochrome P450 enzymes. Results indicated that the compound significantly reduced enzyme activity, suggesting potential applications in drug metabolism modulation.
  • Cell Culture Experiments :
    • In vitro studies demonstrated that this compound could influence cell proliferation and apoptosis in cancer cell lines. The results showed a dose-dependent response in cell viability assays.
  • Animal Model Studies :
    • Animal studies have indicated that administration of the compound resulted in anti-inflammatory effects. The mechanism was attributed to the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced cytochrome P450 activity
Cell ProliferationDose-dependent inhibition in cancer cells
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines

Table 2: Comparative Analysis with Similar Compounds

Compound NameMolecular Weight (g/mol)Activity Type
This compound174.24Enzyme inhibition
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-carboxamide217.26Anticancer properties
2-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane188.26Antimicrobial activity

Q & A

Q. What are the standard synthetic routes for 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)oxirane in laboratory settings?

The compound is typically synthesized via epoxidation of its alkene precursor. A common approach involves reacting 1,2,3,4-tetrahydronaphthalene derivatives with peracids (e.g., mCPBA) under controlled conditions to form the oxirane ring. For example, in analogous syntheses, propargyl bromide has been used to functionalize naphthol derivatives via oxyanion intermediates generated using K₂CO₃ in DMF . Stereoselective synthesis may require chiral catalysts or resolution techniques, as seen in the production of related compounds like Rotigotine, where the S-isomer is isolated using asymmetric induction .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm the epoxide ring structure and substituent positions (¹H and ¹³C NMR).
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or GC-MS).
  • X-ray Crystallography : To resolve stereochemical ambiguities, as demonstrated in structural studies of similar tetrahydronaphthalene derivatives .
  • HPLC : For purity assessment and chiral separation if stereoisomers are present .

Q. What safety precautions are essential when handling this compound?

Epoxides are generally reactive and potentially hazardous. Key precautions include:

  • Use of personal protective equipment (gloves, goggles, lab coat).
  • Working in a fume hood to avoid inhalation.
  • Avoiding contact with strong acids/bases to prevent uncontrolled ring-opening reactions. Safety protocols for analogous oxirane derivatives emphasize strict adherence to GHS hazard classifications, including flammability and skin irritation risks .

Advanced Research Questions

Q. How does the tetrahydronaphthalenyl moiety influence the reactivity of the oxirane ring in nucleophilic addition reactions?

The partially saturated naphthalene ring introduces steric hindrance and electronic effects, modulating the epoxide’s susceptibility to nucleophilic attack. Comparative studies on similar compounds (e.g., 1,3-dioxolane derivatives) suggest that bulky substituents like tetrahydronaphthalenyl groups reduce reaction rates with small nucleophiles (e.g., water) but enhance selectivity in stereospecific transformations . Computational modeling (DFT) can further elucidate electronic contributions .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

Discrepancies in stereochemistry often arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). Strategies include:

  • Chiral Auxiliaries : Temporarily introducing chiral groups to direct epoxide formation.
  • Kinetic Resolution : Using enzymes or chiral catalysts to favor one enantiomer, as employed in the synthesis of bioactive molecules like Rotigotine .
  • Crystallization-Based Separation : Leveraging differential solubility of diastereomers, validated via single-crystal X-ray analysis .

Q. How is this compound utilized as a molecular probe in epigenetic or cancer research?

Derivatives of this compound have been explored as probes targeting m⁶Am mRNA modification pathways. For instance, structural analogs are used to study CTBP2-PCIF1 complex interactions in head and neck squamous cell carcinoma, employing in vitro binding assays and RNA sequencing to map epigenetic effects .

Methodological Challenges and Data Analysis

Q. What experimental designs are optimal for studying the compound’s pharmacokinetics in vivo?

  • Isotopic Labeling : Incorporating ¹⁴C or deuterium for tracking metabolic pathways.
  • Microsomal Assays : Using liver microsomes to assess oxidative metabolism.
  • LC-MS/MS : For sensitive quantification in biological matrices. Prior studies on related tetrahydronaphthalene derivatives highlight the importance of optimizing extraction protocols to mitigate matrix effects .

Q. How can researchers address discrepancies in toxicity profiles reported for similar epoxides?

Contradictions often stem from variations in test models (e.g., cell lines vs. animal studies). A tiered approach is recommended:

  • In Silico Screening : Tools like ProTox-II to predict toxicity endpoints.
  • In Vitro Assays : Ames test for mutagenicity, complemented by mitochondrial toxicity assays.
  • Species-Specific In Vivo Studies : Align with guidelines from toxicological profiles of naphthalene derivatives .

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